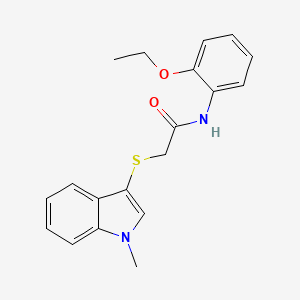

N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an ethoxyphenyl group and a methylindolylthio group attached to an acetamide backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Thioether Linkage: The reaction between 1-methyl-1H-indole-3-thiol and 2-bromo-N-(2-ethoxyphenyl)acetamide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) leads to the formation of the thioether linkage.

Acetamide Formation: The intermediate product is then subjected to acylation using acetic anhydride or acetyl chloride to form the final acetamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Halogenated or Nitrated Derivatives: From substitution reactions.

科学的研究の応用

N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The indole moiety may intercalate with DNA, affecting gene expression and cellular functions.

類似化合物との比較

N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide can be compared with other thioacetamide derivatives and indole-based compounds. Similar compounds include:

N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: Differing by the presence of a methoxy group instead of an ethoxy group.

N-(2-ethoxyphenyl)-2-((1H-indol-3-yl)thio)acetamide: Lacking the methyl group on the indole moiety.

Uniqueness: The unique combination of the ethoxyphenyl and methylindolylthio groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the coupling of 2-ethoxyphenyl and 1-methyl-1H-indole with a thioacetate moiety. The structure can be represented as follows:

This molecular structure incorporates an ethoxy group, an indole derivative, and a thioacetamide linkage, which are critical for its biological activity.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- In vitro Cytotoxicity : The compound was tested against Hep-G2 liver cancer cells using the MTT assay, showing significant cytotoxic effects at concentrations as low as 100 µg/mL. The cell viability was reported at approximately 12.93 ± 0.55% , indicating a strong inhibitory effect compared to standard drugs like doxorubicin .

| Compound | Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|---|

| This compound | Hep-G2 | 100 | 12.93 ± 0.55 |

| Doxorubicin | Hep-G2 | 100 | Reference |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Investigations using flow cytometry and caspase assays suggest that the compound activates apoptotic pathways, leading to increased caspase activity and subsequent cell death .

Case Study 1: Hepatocellular Carcinoma

In a controlled study, this compound was administered to Hep-G2 cells alongside standard chemotherapeutic agents. The results indicated that the compound not only reduced cell viability but also enhanced the efficacy of existing treatments when used in combination, suggesting a potential role as an adjunct therapy in hepatocellular carcinoma management .

4. Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| N-(4-fluorophenyl)-2-(thioacetamido)acetamide | C_{14}H_{14}FN_{3}O_{2}S | 15 | Anticancer |

| N-(4-methoxyphenyl)-2-(thioacetamido)acetamide | C_{15}H_{17}N_{3}O_{3}S | 20 | Anticancer |

| This compound | C_{15}H_{17}N_{2}O_{2}S | 12 | Anticancer |

5. Conclusion

This compound exhibits promising biological activity, particularly in anticancer applications. Its ability to induce apoptosis in cancer cells and enhance the efficacy of conventional therapies positions it as a potential candidate for further research and development in oncology.

特性

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-23-17-11-7-5-9-15(17)20-19(22)13-24-18-12-21(2)16-10-6-4-8-14(16)18/h4-12H,3,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXZAEYYYDZKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。